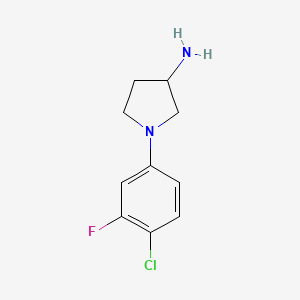

1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

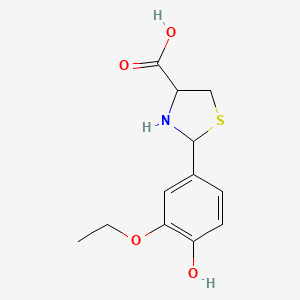

The compound “1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine” belongs to a class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of pyrrolidine derivatives typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for “1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine” would depend on various factors, including the starting materials and the desired yield.Molecular Structure Analysis

The molecular structure of “1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine” would include a pyrrolidine ring attached to a phenyl ring via an amine group. The phenyl ring would have chlorine and fluorine substituents at the 4th and 3rd positions, respectively .Chemical Reactions Analysis

The chemical reactions involving “1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine” would depend on the reaction conditions and the other reactants involved. Pyrrolidines, in general, can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

Directing Effect of Fluorine in Lithiation

- Lithiation of Fluorophenylpyrroles : Research has demonstrated the unique directing effect of fluorine in the ortho lithiation of 1-(fluorophenyl)pyrroles, showcasing the role of fluorine in influencing the reactivity and selectivity of chemical reactions. This effect is attributed to the fluorine atom increasing the kinetic acidity of neighboring positions, facilitating selective lithiation independent of the structure of the tertiary amine type ligands used (Faigl et al., 1998).

Synthesis and Characterization of Heterocycle-based Molecules

- Heterocycle-based Molecule Synthesis : Another study focused on synthesizing and characterizing a heterocycle-based molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This molecule was investigated for its reactivity, structural properties, and potential applications in material science and non-linear optics, highlighting the versatility of fluorophenylpyrrolidine derivatives in synthesizing novel compounds (Murthy et al., 2017).

Spectroscopic Characterization and Complex Formation

- Co(III) Complexes with Pyrrolidine : Research into Co(III) complexes featuring pyrrolidine shows the synthesis and spectroscopic characterization of such complexes, further underscoring the utility of pyrrolidine derivatives in forming stable and structurally significant complexes. These findings may have implications for catalysis and material science (Amirnasr et al., 2001).

Basicity and Bonding Interactions

- Hydrogen-Bond Basicity of Secondary Amines : An investigation into the hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, provides insights into their bonding interactions and basicity scales. This research is crucial for understanding the interaction mechanisms of amines in various chemical environments (Graton et al., 2001).

Applications in Sensing and Catalysis

- Fluorescent pH Sensor : A study on a heteroatom-containing organic fluorophore demonstrates the potential of pyrrolidine derivatives in developing fluorescent pH sensors, showcasing the application of these compounds in sensing technologies (Yang et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2/c11-9-2-1-8(5-10(9)12)14-4-3-7(13)6-14/h1-2,5,7H,3-4,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGZFVWPRYVPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2834897.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834903.png)

![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)

![ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2834910.png)

![3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2834912.png)

![2-chloro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2834915.png)

![6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2834916.png)